

3,6-Dimethoxypyridazine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3,6-Dimethoxypyridazine

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An In-Depth Technical Guide to **3,6-Dimethoxypyridazine**: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical principles of **3,6-dimethoxypyridazine**, from its fundamental structure to its synthesis and critical applications as a versatile building block in modern chemistry.

Introduction: The Role of 3,6-Dimethoxypyridazine in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, pyridazine derivatives are of significant interest due to their unique electronic properties and biological activities. **3,6-Dimethoxypyridazine** (CAS No: 4603-59-2) is a key member of this family, distinguished by the symmetrical placement of two methoxy groups on the pyridazine ring. These electron-donating groups modulate the reactivity of the heterocyclic core, making it a valuable intermediate for constructing more complex molecular architectures.^{[1][2]} This guide provides an in-depth exploration of its chemical identity, a validated synthetic protocol, and an overview of its applications, grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's structure and physical properties is the foundation of all subsequent experimental work. This section details the fundamental characteristics of **3,6-dimethoxypyridazine**.

Chemical Structure and IUPAC Nomenclature

The definitive IUPAC name for this compound is **3,6-dimethoxypyridazine**.^[3] Its structure consists of a six-membered pyridazine ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. Methoxy groups (-OCH₃) are substituted at the C3 and C6 positions.

DOT Diagram: Chemical Structure of **3,6-Dimethoxypyridazine**

Caption: 2D structure of **3,6-dimethoxypyridazine**.

Core Identifiers and Properties

For unambiguous identification and experimental planning, the following identifiers and properties are critical. This data is aggregated from established chemical databases.

Property	Value	Source
IUPAC Name	3,6-dimethoxypyridazine	--INVALID-LINK--[3]
CAS Number	4603-59-2	--INVALID-LINK--[4]
Molecular Formula	C ₆ H ₈ N ₂ O ₂	--INVALID-LINK--[3]
Molecular Weight	140.14 g/mol	--INVALID-LINK--[3]
Appearance	White to off-white crystalline solid/powder	--INVALID-LINK--[5], --INVALID-LINK--[2]
Melting Point	106 °C	--INVALID-LINK--[6]
Boiling Point	297.4 °C at 760 mmHg	--INVALID-LINK--[4], --INVALID-LINK--[7]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and methanol.	--INVALID-LINK--[5]
SMILES	COC1=CC=C(NN=C1)OC	--INVALID-LINK--[3]

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a synthesized compound. The symmetrical nature of **3,6-dimethoxypyridazine** leads to a relatively simple and interpretable spectroscopic profile.

- ¹H NMR Spectroscopy: The symmetry of the molecule results in a simplified spectrum. The two methoxy groups (-OCH₃) are chemically equivalent, producing a single, sharp singlet integrating to six protons. The two protons on the pyridazine ring (at C4 and C5) are also equivalent, giving rise to another singlet integrating to two protons.
- ¹³C NMR Spectroscopy: The spectrum will show three distinct signals corresponding to the three unique carbon environments: one for the two equivalent methoxy carbons, one for the two equivalent ring carbons attached to the methoxy groups (C3 and C6), and one for the two equivalent unsubstituted ring carbons (C4 and C5).

- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic peaks include C-H stretching vibrations from the methyl and aromatic groups, C=N and C=C stretching vibrations from the pyridazine ring, and strong C-O stretching bands characteristic of the methoxy ethers.[3]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M^+) is expected at an m/z value corresponding to the molecular weight (approximately 140.06).[7]

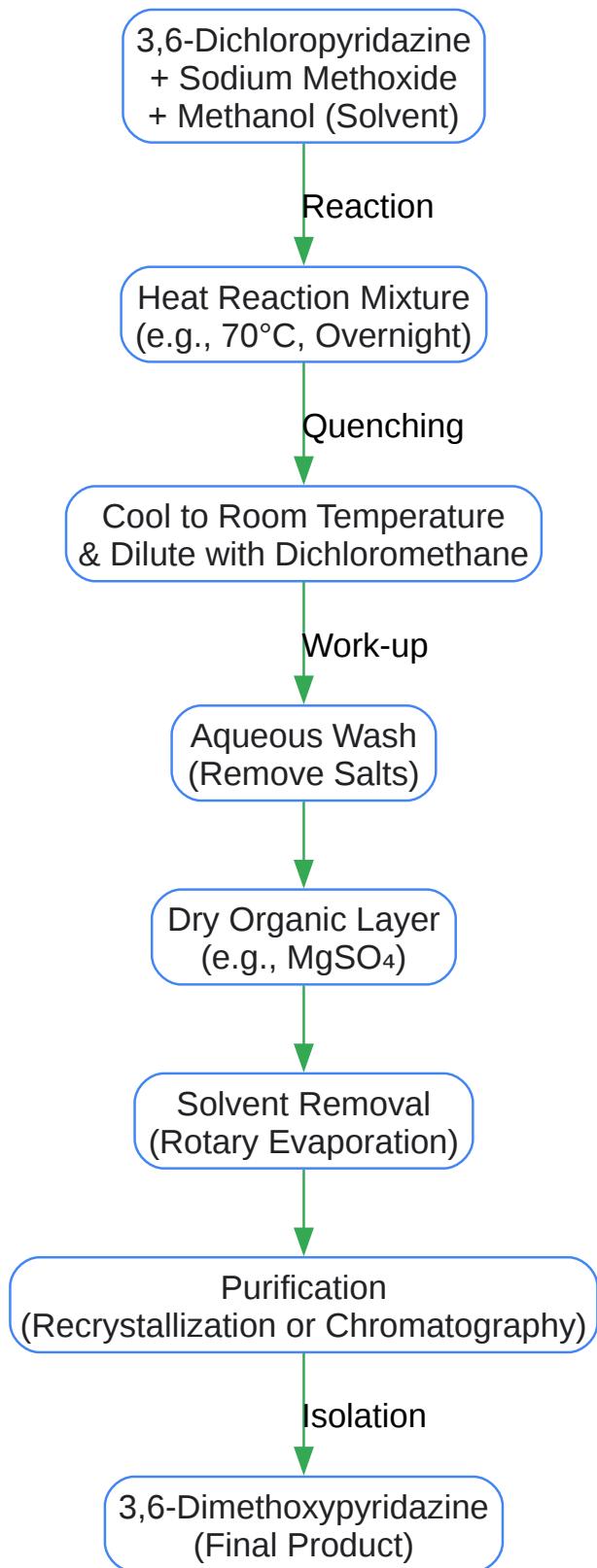
Synthesis Protocol: From Dichloride to Dimethoxy Product

The most prevalent and efficient synthesis of **3,6-dimethoxypyridazine** involves a nucleophilic aromatic substitution reaction starting from 3,6-dichloropyridazine. The rationale for this choice is the high reactivity of the chlorine atoms, which are excellent leaving groups, and the ready availability of the starting material.

Reaction Principle and Workflow

The core transformation is the displacement of two chloride ions by two methoxide ions. Sodium methoxide serves as the source of the nucleophilic methoxide. The reaction is typically conducted in methanol, which acts as both a solvent and a reagent source in equilibrium with the sodium methoxide.

DOT Diagram: Synthesis Workflow



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Caption: General workflow for synthesizing **3,6-dimethoxypyridazine**.

Detailed Experimental Protocol

This protocol is a self-validating system; successful completion of each step and confirmation with the spectroscopic data provided in Section 3 ensures the integrity of the final product.

Materials and Reagents:

- 3,6-Dichloropyridazine
- Sodium methoxide (solid or as a solution in methanol)
- Methanol (anhydrous)
- Dichloromethane
- Magnesium sulfate (anhydrous)
- Deionized water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 3,6-dichloropyridazine (1 equivalent).
- Solvent Addition: Add anhydrous methanol to dissolve the starting material.
- Nucleophile Addition: Carefully add sodium methoxide (approximately 2.7 equivalents) to the solution. The reaction is exothermic; addition may need to be controlled.[\[4\]](#)
- Reaction Execution: Heat the reaction mixture to 70°C and maintain for 12-16 hours (overnight).[\[4\]](#) The progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with dichloromethane.

- Wash the organic solution with deionized water twice to remove inorganic salts and excess methanol.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) or by silica gel column chromatography to yield a white crystalline solid.[8]
- Characterization: Confirm the product's identity and purity using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).

Applications in Research and Development

3,6-Dimethoxypyridazine is not typically an end-product but rather a crucial intermediate. Its value lies in the reactivity of its core structure.

- Pharmaceutical Intermediate: It serves as a foundational scaffold for the synthesis of more complex molecules with potential biological activity. The pyridazine core is a known pharmacophore, and the methoxy groups can be readily converted to other functionalities or serve to modulate the electronic properties of the final compound. It is used in the synthesis of compounds ranging from antibiotics to plant growth promoters.[2][5]
- Building Block in Organic Synthesis: The nitrogen atoms in the ring can be quaternized or act as ligands, while the methoxy groups can be demethylated to yield the corresponding pyridazinones. These transformations open pathways to a wide variety of other heterocyclic systems.[5]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

Hazard Profile:

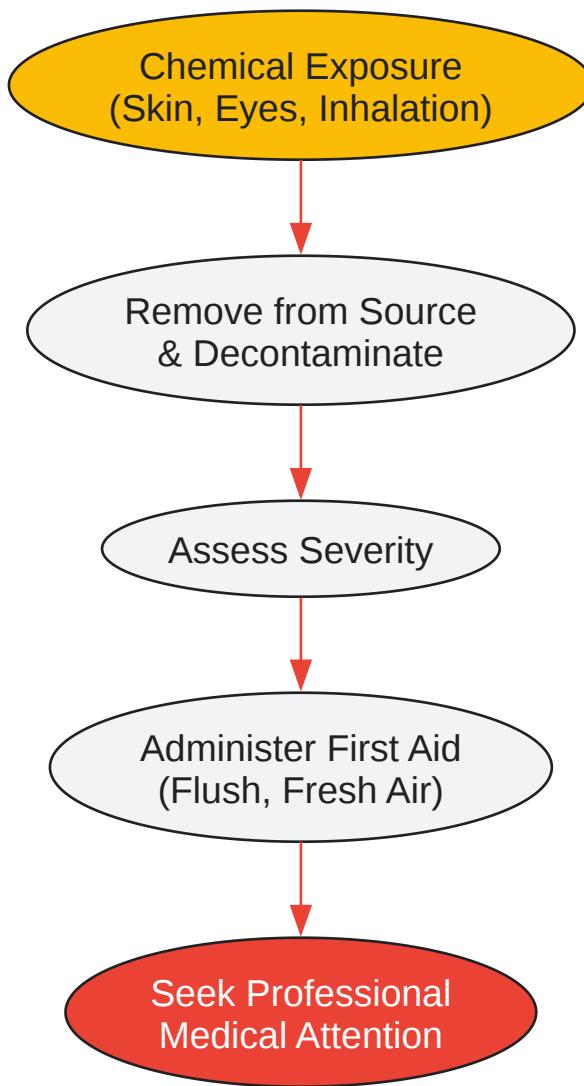
- Irritation: **3,6-Dimethoxypyridazine** may cause skin, eye, and respiratory irritation.[5][9]

- Handling: Always handle in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[5][10]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep it away from strong oxidizing agents.[5][9]

First Aid Measures:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[9]
- Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[9]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][11]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

DOT Diagram: Emergency Response Logic



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Caption: A simplified workflow for responding to chemical exposure.

Conclusion

3,6-Dimethoxypyridazine is a fundamentally important heterocyclic compound whose utility is rooted in its straightforward synthesis and versatile reactivity. Its symmetrical structure provides a clean starting point for complex synthetic campaigns, particularly in the fields of medicinal chemistry and materials science. This guide has provided the essential technical knowledge—from its molecular identity and spectroscopic signature to a validated synthesis protocol and safety guidelines—to empower researchers to confidently and effectively utilize this valuable chemical building block in their work.

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